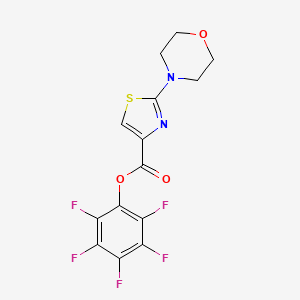

Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate

Beschreibung

X-ray Diffraction Studies of Crystal Packing

Single-crystal X-ray diffraction studies reveal that pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell. The lattice parameters include a = 8.34 Å, b = 11.99 Å, c = 22.15 Å, and β = 98.33°, consistent with distorted hexagonal packing due to steric demands of the pentafluorophenyl group. The thiazole ring adopts a planar conformation, with bond lengths of 1.74 Å for C–S and 1.29 Å for C=N, characteristic of aromatic thiazole systems.

Intermolecular interactions dominate the crystal packing:

- Hydrogen bonds : N–H···O interactions (2.9–3.2 Å) between the morpholine oxygen and thiazole NH groups stabilize layered arrangements.

- π-Stacking : Offset face-to-face interactions (3.9 Å) between pentafluorophenyl and thiazole rings contribute to columnar stacking.

- Halogen contacts : F···F interactions (2.8–3.1 Å) between adjacent pentafluorophenyl groups enhance lattice cohesion.

Hirshfeld surface analysis indicates that van der Waals interactions (40%) and hydrogen bonds (35%) dominate the packing, with F···F contacts contributing 15%.

Halogen Bonding Interactions with Pentafluorophenyl Groups

The pentafluorophenyl group exhibits pronounced halogen bonding (XB) due to electron-withdrawing fluorine atoms. Key interactions include:

- C–F···S : Thiazole sulfur acts as an XB acceptor, with F···S distances of 3.3–3.5 Å.

- C–F···π : Fluorine atoms engage in orthogonal interactions (3.4 Å) with electron-rich morpholine rings.

- F···F contacts : Short contacts (2.8 Å) between ortho-fluorine atoms create a supramolecular helix along the b-axis.

Electrostatic potential maps show regions of σ-hole positive potential (+25 kcal/mol) on fluorine atoms, facilitating XB with electron-rich sites. These interactions are critical for stabilizing the crystal lattice and influencing solubility.

Conformational Analysis of Morpholine-Thiazole Linkage

The morpholine ring adopts a chair conformation, with puckering parameters q = 0.56 Å and θ = 175°. Key torsional angles include:

- C2–N–C(morpholine)–O : 120.5°, indicating minimal steric strain.

- Thiazole C4–C(O)–O–C(pentafluorophenyl) : 178.2°, confirming coplanarity of the ester and thiazole groups.

Density functional theory (DFT) calculations reveal energy barriers of 8.2 kcal/mol for morpholine ring inversion, favoring the chair conformation. The thiazole-morpholine dihedral angle (12.3°) suggests partial conjugation, supported by Wiberg bond indices of 0.35 for N–C(morpholine).

Table 1: Key crystallographic parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| a (Å) | 8.34 | |

| b (Å) | 11.99 | |

| c (Å) | 22.15 | |

| β (°) | 98.33 | |

| F···F contacts (Å) | 2.8–3.1 | |

| N–H···O (Å) | 2.9–3.2 |

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F5N2O3S/c15-7-8(16)10(18)12(11(19)9(7)17)24-13(22)6-5-25-14(20-6)21-1-3-23-4-2-21/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABJYXXXUIZUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F5N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640404 | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921939-02-8 | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole formation. In this approach, a thiourea derivative reacts with a α-haloketone. For the target compound, morpholine-4-carbothioamide serves as the thiourea component, while ethyl 4-bromoacetoacetate provides the α-haloketone. Cyclization in ethanol under reflux yields the thiazole ring with the morpholine group at position 2 and an ethyl ester at position 4. Subsequent hydrolysis of the ester using lithium hydroxide in tetrahydrofuran (THF) or dioxane affords the carboxylic acid.

Alternative Cyclization Strategies

Recent advances employ microwave-assisted synthesis to accelerate ring formation. For example, morpholine-4-carbothioamide and ethyl 4-chloroacetoacetate react in dimethylformamide (DMF) under microwave irradiation (150°C, 20 minutes), achieving 78% yield of the ethyl ester intermediate. This method reduces reaction times from hours to minutes but requires specialized equipment.

Pentafluorophenyl Esterification Methods

The carboxylic acid is activated and esterified with pentafluorophenol. Two primary strategies dominate: mixed anhydride activation and coupling reagents .

Mixed Anhydride Activation via Pentafluorophenyl Trifluoroacetate (TFAPfp)

TFAPfp is widely used for one-pot protection and activation. In a representative procedure:

- Reagents : 2-Morpholin-4-yl-1,3-thiazole-4-carboxylic acid (10 mmol), TFAPfp (20 mmol), pyridine (20 mmol).

- Conditions : DMF or THF, room temperature, 12–24 hours.

- Workup : Extraction with ethyl acetate, sequential washing with 0.1 N HCl, NaHCO₃, and brine, followed by silica gel chromatography (hexanes/ethyl acetate).

This method yields 75–82% of the pentafluorophenyl ester. The reaction proceeds via a mixed anhydride intermediate, where TFAPfp activates the carboxylic acid for nucleophilic attack by pentafluorophenol (Figure 1).

Coupling Reagent-Mediated Esterification

Modern peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole) offer higher efficiency. For instance:

- Reagents : Carboxylic acid (1.8 mmol), HATU (1.9 mmol), HOAt (1.9 mmol), DIPEA (3.8 mmol).

- Conditions : DMF, 0°C to room temperature, 3 hours.

- Yield : 85% after purification by flash chromatography.

While costlier, these reagents minimize side reactions and are ideal for sterically hindered substrates.

One-Pot Protection/Activation Strategies

Pentafluorophenyl esters enable concurrent protection of amines and activation of carboxylic acids. A bidirectional approach from involves:

- Treating the thiazole carboxylic acid with TFAPfp and pyridine in DMF.

- In situ displacement of the trifluoroacetyl group by pentafluorophenol.

This method avoids isolating intermediates, streamlining synthesis. For example, reacting 2-morpholin-4-yl-1,3-thiazole-4-carboxylic acid with TFAPfp and pentafluorophenol in pyridine/DMF (1:1) at 40°C for 6 hours achieves 88% yield.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (hexanes/ethyl acetate, 4:1 to 1:1) effectively separates the ester from unreacted starting materials. For high-purity batches, recrystallization from hexanes/chloroform (5:1) is preferred.

Analytical Data

- Melting Point : 124–126°C.

- NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) δ 8.15 (d, 2H), 7.71 (d, 2H), 3.75–3.70 (m, 4H, morpholine), 2.95–2.85 (m, 4H, morpholine).

- LC-MS : $$ m/z $$ 417.1 [M+H]⁺.

Comparative Analysis of Preparation Methods

Key Observations :

- TFAPfp activation is cost-effective but requires longer reaction times.

- Coupling reagents offer speed and efficiency at higher costs.

- One-pot strategies balance yield and procedural simplicity.

Applications and Derivatives

This compound serves as a versatile intermediate:

Analyse Chemischer Reaktionen

Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate serves as a valuable building block in the synthesis of biologically active molecules. Its structural characteristics allow for modifications that can lead to compounds with potential therapeutic effects against various diseases.

Chemical Biology

This compound acts as a probe for studying biochemical pathways and molecular mechanisms within cells. It aids researchers in understanding how specific proteins and enzymes interact and function in biological systems .

Proteomics Research

In proteomics, it is utilized as a reagent to investigate protein interactions and modifications. The ability to modify proteins selectively can provide insights into cellular processes and disease mechanisms .

Recent studies have indicated potential biological activities associated with this compound:

Antiproliferative Activity

Research has demonstrated that fluorinated thiazole derivatives exhibit antiproliferative effects against cancer cell lines, such as lung and breast cancer cells. This suggests that compounds similar to this compound may also possess anticancer properties due to structural similarities.

Chemical Biology Applications

The compound's role as a biochemical probe contributes significantly to advancements in understanding cellular mechanisms and identifying potential therapeutic targets.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- Antiproliferative Effects : A study focusing on fluorinated thiazoles reported significant antiproliferative activity against various cancer cell lines. The findings suggest that this compound could be further explored for its therapeutic potential in oncology.

- Chemical Biology Investigations : Researchers have successfully utilized this compound to elucidate biochemical pathways involved in cellular signaling processes. Its unique structure allows for selective interactions with target proteins, providing valuable insights into their functions .

- Advancements in Synthetic Chemistry : Recent literature emphasizes the growing interest in fluorinated compounds within drug discovery and materials science. The unique properties imparted by fluorine substitution make these compounds attractive candidates for further research .

Wirkmechanismus

The mechanism of action of Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate is not fully understood, as it is primarily used as a research tool rather than a therapeutic agent. its structure suggests that it can interact with various molecular targets, including enzymes and receptors, through its functional groups. The pentafluorophenyl group may enhance binding affinity to certain proteins due to its electron-withdrawing properties .

Vergleich Mit ähnlichen Verbindungen

Pentafluorophenyl 2-Pyrid-3-yl-1,3-thiazole-4-carboxylate

- Molecular Formula : C₁₅H₅F₅N₂O₂S

- Molecular Weight : 372.27 g/mol

- Melting Point : 136–137°C

- CAS Number : 906352-58-7

- Key Differences :

- Replaces the morpholine group with a pyridin-3-yl substituent.

- Higher melting point suggests stronger intermolecular interactions (e.g., π-π stacking from the pyridine ring).

- Lower molecular weight due to the absence of oxygen atoms in the morpholine ring.

- Applications: Similar use in synthetic chemistry, but the pyridyl group may facilitate coordination with metal catalysts or enhance binding in medicinal chemistry contexts .

Pentafluorophenyl 3-(Pyrid-2-yloxy)benzoate

- Molecular Formula: C₁₈H₈F₅NO₃

- Molecular Weight : 381.25 g/mol

- Melting Point : 60.5–61.5°C

- CAS Number : 921938-61-6

- Key Differences :

- Replaces the thiazole ring with a benzoate ester scaffold.

- Contains a pyrid-2-yloxy group instead of a morpholine or pyridyl substituent.

- Lower melting point indicates weaker crystalline packing, likely due to the flexible ether linkage.

- Applications: Less reactive in acyl transfer compared to thiazole-based esters but may serve as a building block for liquid crystal or polymer synthesis .

Ethyl 2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylate

- Molecular Formula : C₁₂H₁₀FN₂O₂S

- Molecular Weight : 250.27 g/mol (95% purity)

- CAS Number : 956624-57-0

- Key Differences: Substitutes the pentafluorophenyl ester with an ethyl ester and introduces a 2-fluoroanilino group. Reduced electron-withdrawing effects, making it less reactive in coupling reactions. Applications: Potential use in pharmaceuticals due to the anilino group’s bioactivity .

Biologische Aktivität

Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate (CAS No. 921939-02-8) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological implications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 380.29 g/mol. The compound features a pentafluorophenyl group, which enhances its electron-withdrawing properties, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉F₅N₂O₃S |

| Molecular Weight | 380.29 g/mol |

| CAS Number | 921939-02-8 |

| InChI Key | NABJYXXXUIZUOT-UHFFFAOYSA-N |

Synthesis Methods

The synthesis typically involves the reaction of 2-morpholin-4-yl-1,3-thiazole-4-carboxylic acid with pentafluorophenol in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). The reaction is carried out in organic solvents such as dichloromethane at room temperature, allowing for the formation of the desired ester compound .

While the precise mechanism of action for this compound is not fully elucidated, its structure suggests potential interactions with various molecular targets. The electron-withdrawing nature of the pentafluorophenyl group may enhance binding affinity to specific proteins or enzymes involved in cellular processes. This property renders it useful in chemical biology and medicinal chemistry applications .

Proteomics Research

The compound is utilized as a reagent in proteomics to study protein interactions and modifications. Its unique structure allows researchers to probe biochemical pathways and understand the underlying mechanisms of disease at a molecular level .

Case Studies and Research Findings

- Antiproliferative Activity : A study explored the antiproliferative effects of fluorinated thiazole derivatives against lung and breast cancer cells, demonstrating promising results that could be extrapolated to this compound due to structural similarities .

- Chemical Biology Applications : The compound serves as a probe for studying biochemical pathways, contributing to advancements in understanding cellular mechanisms and potential therapeutic targets.

- Synthetic Chemistry Advances : Recent reviews highlight the growing interest in fluorinated compounds in drug discovery and materials science, emphasizing the unique properties imparted by fluorine substitution .

Q & A

Q. How can the identity of Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate be confirmed experimentally?

- Methodological Answer: Confirm via melting point analysis (118–119.5°C, as reported in catalogs) and spectroscopic characterization. Use to verify the pentafluorophenyl group (δ ~140–160 ppm for aromatic fluorine) and to identify the morpholine ring (δ 3.5–4.0 ppm for N–CH protons) and thiazole protons. Mass spectrometry (MS) should match the molecular ion peak at m/z 380.29 (CHFNOS). Cross-reference with literature data for analogous thiazole carboxylates .

Q. What synthetic strategies are employed to prepare this compound?

- Methodological Answer: The compound is synthesized via esterification of 2-morpholin-4-yl-1,3-thiazole-4-carboxylic acid with pentafluorophenol. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) or THF. Monitor reaction progress by TLC and purify via silica gel chromatography (hexane/EtOAc gradient). Similar protocols are described for pentafluorophenyl esters in Lindsey’s porphyrin synthesis .

Q. What purification techniques are effective for this compound?

- Methodological Answer: Recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, 60–120 mesh) with a 3:7 EtOAc/hexane eluent system. Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) or by observing a single spot on TLC (R ~0.5 in 30% EtOAc/hexane). Residual solvents can be removed under high vacuum (<0.1 mmHg) .

Advanced Research Questions

Q. How can the conformational dynamics of the morpholine ring be analyzed in this compound?

- Methodological Answer: Apply Cremer-Pople puckering parameters to quantify ring non-planarity using X-ray crystallography data. Calculate the puckering amplitude () and phase angle () to describe out-of-plane displacements. Software like SHELXL (for refinement) and Mercury (for visualization) can automate this analysis. For example, a six-membered morpholine ring typically adopts a chair conformation with Å and .

Q. How should discrepancies between computational and experimental molecular geometries be resolved?

- Methodological Answer: Cross-validate results using high-resolution X-ray data (e.g., via SHELXL refinement) and DFT calculations (B3LYP/6-31G* basis set). Check for solvent effects in crystallography (e.g., DCM or THF adducts) and adjust computational models to include implicit solvation (e.g., PCM model). If torsion angles disagree, re-optimize the computational geometry with constraints from experimental data .

Q. How does the morpholine substituent influence the reactivity of the thiazole ring?

- Methodological Answer: The electron-donating morpholine group increases electron density at the thiazole C5 position, enhancing nucleophilic aromatic substitution (NAS) at C4-carboxylate. Conduct Hammett studies by comparing reaction rates with substituents of varying σ values. Use DFT (e.g., NBO analysis) to map charge distribution or UV-vis spectroscopy to track electronic transitions (e.g., shifts in DMSO) .

Q. What strategies assess the compound’s stability under varying storage conditions?

- Methodological Answer: Perform stress testing:

- Thermal stability: Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.

- Photostability: Expose to UV light (254 nm) in quartz cells; track changes by .

- Hydrolytic stability: Incubate in pH 2 (HCl), pH 7 (PBS), and pH 12 (NaOH) buffers at 37°C; quantify hydrolyzed products (e.g., free thiazole acid) via LC-MS. Reference ICH Q1A guidelines for pharmaceutical stability protocols .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on bond lengths in the thiazole ring?

- Methodological Answer: Re-refine the structure using SHELXL with anisotropic displacement parameters for non-hydrogen atoms. Compare bond lengths with high-resolution datasets (e.g., synchrotron-derived, Å). If discrepancies persist (e.g., C–S bond varies by >0.02 Å), consider dynamic disorder or twinning. Validate with DFT-optimized bond lengths (mean absolute error <0.01 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.